"2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" mechanism of action
"2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" mechanism of action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Buparlisib, also known by its research code BKM120 and chemical name 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol, is a potent and orally bioavailable pan-Class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions including proliferation, survival, growth, and metabolism. Its frequent dysregulation in human cancers has positioned it as a prime target for therapeutic intervention. This guide provides an in-depth exploration of the mechanism of action of Buparlisib, detailing its molecular interactions, downstream cellular consequences, and the key experimental methodologies used for its characterization.
Introduction: The PI3K/AKT/mTOR Pathway - A Central Node in Cancer Signaling
The Class I PI3Ks are a family of lipid kinases that, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This crucial event triggers the recruitment of proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as Protein Kinase B), to the cell membrane. This initiates a signaling cascade that promotes cell survival by inhibiting apoptotic proteins like BAD and facilitates cell cycle progression and growth through the activation of mammalian target of rapamycin (mTOR).
Mutations in key components of this pathway, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN (a phosphatase that antagonizes PI3K activity by converting PIP3 back to PIP2), are among the most common events in oncology. This constitutive activation makes the PI3K pathway a highly validated and compelling target for cancer drug development.
Buparlisib: Molecular Profile and Target Engagement
Buparlisib was developed as a potent inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). It functions as an ATP-competitive inhibitor, occupying the kinase domain's ATP-binding pocket and preventing the phosphorylation of PIP2. This "pan-inhibitor" profile was designed to provide comprehensive pathway blockade, addressing the potential for isoform redundancy or signaling bypass that might occur with isoform-selective inhibitors.
Kinase Selectivity and Potency
The inhibitory activity of Buparlisib is potent across all four Class I isoforms, with IC50 values typically in the low nanomolar range. This broad activity ensures that signaling through the pathway is suppressed regardless of which specific PI3K isoform is driving the oncogenic signaling in a given tumor type.
| PI3K Isoform | Typical IC50 (nM) | Cellular Function Association |
| p110α (PIK3CA) | ~40-50 nM | Growth factor signaling, frequently mutated in cancer |
| p110β (PIK3CB) | ~150-170 nM | PTEN-loss driven signaling, glucose metabolism |
| p110γ (PIK3CG) | ~100-120 nM | G-protein coupled receptor signaling, inflammation |
| p110δ (PIK3CD) | ~100-130 nM | Primarily expressed in hematopoietic cells, immune function |
Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from publicly available preclinical study results.
Downstream Signaling Blockade
By inhibiting PI3K, Buparlisib effectively prevents the generation of PIP3. This abrogates the recruitment and activation of AKT. The direct and measurable consequence of this action is a significant reduction in the phosphorylation of AKT at key residues (Serine 473 and Threonine 308). This inactivation of AKT leads to the downstream suppression of mTORC1 signaling and the de-repression of its targets, such as the pro-apoptotic protein BAD and the transcription factor FOXO3a, ultimately leading to cell cycle arrest and apoptosis.
Buparlisib Mechanism of Action: Signaling Pathway Diagram
Caption: Buparlisib competitively inhibits PI3K, blocking PIP3 production.
Cellular Consequences
The ultimate effect of Buparlisib on cancer cells is the induction of cell cycle arrest and apoptosis.[1][2][3] By shutting down the pro-survival and pro-proliferative signals transmitted through the PI3K/AKT pathway, Buparlisib shifts the cellular balance towards programmed cell death. This is particularly effective in tumors that have developed a dependency on this pathway for their growth and survival, such as those with PIK3CA mutations or PTEN loss.[1] Studies have demonstrated that treatment with Buparlisib leads to an increase in G1-phase cell cycle arrest and a decrease in S-phase cells.[2]
It is important to note that while its primary mechanism is through PI3K inhibition, some studies have suggested that Buparlisib may also have off-target effects, including interference with microtubule polymerization.[4] This dual activity could contribute to its overall anti-proliferative profile but also potentially to its toxicity.[4]
Methodologies for Mechanistic Characterization
Validating the mechanism of action of a targeted inhibitor like Buparlisib requires a series of robust, quantitative, and reproducible experimental protocols. These assays are designed to confirm target engagement, measure the impact on downstream signaling, and quantify the ultimate cellular phenotype.
Experimental Workflow for MOA Validation
Caption: A logical workflow for validating Buparlisib's mechanism of action.
Protocol: Western Blot for PI3K Pathway Inhibition
This protocol describes a standard method to verify that Buparlisib inhibits the PI3K pathway in a cellular context by measuring the phosphorylation status of AKT.
Objective: To quantify the dose-dependent effect of Buparlisib on the phosphorylation of AKT (Ser473) and total AKT levels in a cancer cell line with a constitutively active PI3K pathway (e.g., MCF7, which harbors a PIK3CA mutation).
Materials:
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MCF7 breast cancer cell line (or other relevant line)
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Complete growth medium (e.g., DMEM + 10% FBS)
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Buparlisib (BKM120)
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DMSO (vehicle control)
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RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-Actin (loading control)
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Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
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Enhanced Chemiluminescence (ECL) substrate
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Imaging system (e.g., ChemiDoc)
Procedure:
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Cell Seeding: Plate MCF7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
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Compound Treatment: Prepare serial dilutions of Buparlisib in complete medium (e.g., 0, 10, 50, 100, 500, 1000 nM). The 0 nM well should contain the equivalent concentration of DMSO as the highest drug concentration well.
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Incubation: Remove the old medium from the cells and replace it with the Buparlisib-containing medium. Incubate for a defined period (e.g., 2-6 hours) to observe acute signaling changes.
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Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.
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Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibody against p-AKT (e.g., 1:1000 dilution) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
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Wash three times with TBST.
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Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
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Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and β-Actin.
Expected Outcome: A dose-dependent decrease in the intensity of the p-AKT (Ser473) band should be observed with increasing concentrations of Buparlisib, while the total AKT and β-Actin bands should remain relatively constant. This result provides direct evidence of target pathway inhibition in a cellular system.[5]
Clinical Context and Future Directions
Buparlisib has been investigated in numerous clinical trials across a variety of solid tumors, including breast cancer and head and neck squamous cell carcinoma.[6][7] While it has shown evidence of target inhibition and some clinical activity, its development has been challenged by a modest therapeutic window and a toxicity profile that includes mood disturbances and hyperglycemia, which are on-target effects of pan-PI3K inhibition.[7][8]
The journey of Buparlisib underscores a critical lesson in targeted therapy: potent biochemical inhibition does not always translate to profound clinical success.[1] The complexity of cancer biology, including pathway redundancy and feedback loops, means that inhibiting a single node like PI3K may be insufficient for durable responses in many contexts.[8][9] Future research is focused on identifying patient populations most likely to benefit, developing rational combination strategies to overcome resistance, and designing next-generation inhibitors with more favorable therapeutic indices.
References
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Patsnap Synapse. (2024). What is Buparlisib used for? Retrieved from [Link]
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Wang, Y., et al. (2018). Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date. Cancer Management and Research, 10, 493–501. Retrieved from [Link]
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Rodon, J., et al. (2020). Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer. Breast Cancer Research and Treatment, 184(2), 333–342. Retrieved from [Link]
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Wikipedia. (n.d.). Buparlisib. Retrieved from [Link]
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Bendell, J. C., et al. (2012). Phase I, dose-escalation study of BKM120, an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 30(3), 282–290. Retrieved from [Link]
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Mayer, I. A., et al. (2017). A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer. Breast Cancer Research and Treatment, 161(3), 467–475. Retrieved from [Link]
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Borthakur, G., et al. (2016). Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias. Leukemia & Lymphoma, 57(1), 187–190. Retrieved from [Link]
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ResearchGate. (n.d.). The PI3K inhibitor buparlisib inhibits AKT phosphorylation and cell growth... Retrieved from [Link]
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Chen, R., et al. (2022). The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 23(19), 11846. Retrieved from [Link]
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Taylor & Francis. (n.d.). Buparlisib – Knowledge and References. Retrieved from [Link]
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Mologni, L., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Nature Communications, 8, 14594. Retrieved from [Link]
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Liu, T., et al. (2021). Research update on the anticancer effects of buparlisib (Review). Oncology Letters, 21(3), 225. Retrieved from [Link]
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Maira, S. M., et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Molecular Cancer Therapeutics, 11(2), 317–328. Retrieved from [Link]
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